molecular formula C14H23N3OS B12252786 N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide

N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide

Cat. No.: B12252786
M. Wt: 281.42 g/mol
InChI Key: YQXCUUIDVRLMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thiophene ring attached to a piperazine moiety, which is further substituted with a tert-butyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C14H23N3OS

Molecular Weight

281.42 g/mol

IUPAC Name

N-tert-butyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C14H23N3OS/c1-14(2,3)15-13(18)17-7-5-16(6-8-17)10-12-4-9-19-11-12/h4,9,11H,5-8,10H2,1-3H3,(H,15,18)

InChI Key

YQXCUUIDVRLMOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)CC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine core.

    Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction using tert-butyl bromide.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 1-piperazinecarboxylate

Uniqueness

N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry.

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